![molecular formula C17H23NO3 B1397208 Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate CAS No. 616888-34-7](/img/structure/B1397208.png)
Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate (TBOC) is an organic compound with a wide range of applications in the field of scientific research. TBOC is a versatile compound that can be used in a variety of ways, including in synthesis, as a catalyst, and as a reagent in various biochemical and physiological processes.
Scientific Research Applications
Synthesis and Applications in Chiral Chemistry
- The compound has been utilized in the synthesis of chiral auxiliaries and building blocks for dipeptide synthesis. For instance, it was used in the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and in the oxidative coupling of the bis-enolate derived from heptanedioic acid (Studer, Hintermann, & Seebach, 1995).
Enzyme-Catalyzed Kinetic Resolution
- This compound has been a subject of enzyme-catalyzed kinetic resolution. The process involved optimization of enzyme, solvent, and temperature conditions, leading to a new resolution method with notable enantioselectivity (Faigl, Kovács, Balogh, Holczbauer, Czugler, & Simándi, 2013).
Molecular Structure Analysis
- Research has been conducted on the crystal and molecular structure of tert-butyl derivatives, contributing to our understanding of their crystallization and bonding characteristics (Mamat, Flemming, & Köckerling, 2012).
Photooxidation Studies
- Studies have also explored the dye-sensitized photooxidation of tert-butyl derivatives, revealing pathways to bipyrrolic products and shedding light on the mechanisms of these reactions (Wasserman, Power, & Petersen, 1996).
Applications in Organic Synthesis
- The compound plays a role in organic synthesis, such as in Diels-Alder reactions and in the preparation of hexahydroindolinones (Padwa, Brodney, & Lynch, 2003).
Radical Pathway Functionalization
- Research has been done on the functionalization of quinoxalines via a free-radical pathway using derivatives of tert-butyl compounds (Xie, Peng, Fan, Liu, Sun, Jiang, Wang, Cao, & He, 2019).
Preparation from L-aspartic acid
- The compound has been synthesized from L-aspartic acid, demonstrating its potential for economical and scalable production (Han, Li, Gu, Li, & Chen, 2018).
Antibacterial Applications
- It has been used in the synthesis of fluoroquinolone-3-carboxylic acids and fluoro-1,8-naphthyridine-3-carboxylic acids, which have shown promising antibacterial activities (Bouzard et al., 1989).
properties
IUPAC Name |
tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-16(2,3)21-15(20)18-11-9-17(13-18,10-12-19)14-7-5-4-6-8-14/h4-8,12H,9-11,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPCFFRTBJJDPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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